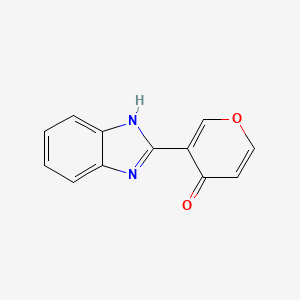

3-(1H-benzimidazol-2-yl)pyran-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8N2O2 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-yl)pyran-4-one |

InChI |

InChI=1S/C12H8N2O2/c15-11-5-6-16-7-8(11)12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14) |

InChI Key |

CXTSCOMOTYUABF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=COC=CC3=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Benzimidazol 2 Yl Pyran 4 One and Its Derivatives

Conventional Synthetic Approaches to the 3-(1H-benzimidazol-2-yl)pyran-4-one Core

Conventional synthetic strategies for assembling the this compound scaffold typically rely on well-established chemical transformations. These methods, while foundational, often involve sequential steps to construct each heterocyclic ring system.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of both benzimidazoles and pyran-4-ones. For the target molecule, a plausible route involves the initial synthesis of a 2-substituted benzimidazole (B57391) bearing a precursor for the pyranone ring.

The benzimidazole ring is commonly formed via the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. organic-chemistry.orgorganic-chemistry.org To construct the target molecule, a dicarbonyl compound, such as a derivative of 3-formyl- or 3-acetyl-4H-pyran-4-one, could be condensed with o-phenylenediamine. The acidic conditions facilitate the cyclization and dehydration to yield the benzimidazole ring attached at the 3-position of the pyran-4-one.

Alternatively, a pre-formed benzimidazole-2-acetonitrile or a related active methylene (B1212753) compound can serve as the precursor for the pyranone ring. Reaction with a suitable three-carbon electrophile, followed by cyclization, would furnish the pyran-4-one ring.

Multi-component Reaction Strategies for Pyranone Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of the pyranone portion of the target molecule, an MCR approach could be employed. rsc.orgacs.orgnih.gov A potential one-pot synthesis could involve the reaction of an aldehyde, an active methylene compound, and a β-ketoester. acs.orgnih.gov

In the context of this compound, a plausible MCR strategy would involve benzimidazole-2-carboxaldehyde as the aldehyde component. This would be reacted with an active methylene compound like malononitrile (B47326) and a β-ketoester in the presence of a suitable catalyst. This convergent approach allows for the rapid assembly of the substituted pyranone ring directly onto the pre-existing benzimidazole scaffold. The choice of catalyst is crucial and can range from basic catalysts like piperidine (B6355638) to more advanced catalysts to control the regioselectivity of the final product. acs.orgacs.org

Benzimidazole Ring Formation Precursors

The synthesis of the benzimidazole moiety is versatile, with several key precursors being commonly utilized. organic-chemistry.orgorganic-chemistry.org The most fundamental precursor is o-phenylenediamine, which can be condensed with a variety of carbonyl-containing compounds. organic-chemistry.org For the synthesis of this compound, a pre-functionalized pyranone containing a carboxylic acid or aldehyde at the 3-position would be the ideal reaction partner for o-phenylenediamine.

Common precursors for the "C1" unit of the benzimidazole include formic acid, aldehydes, and nitriles. organic-chemistry.org The reaction of o-phenylenediamine with an appropriately substituted pyran-4-one derivative containing one of these functional groups would lead to the desired fused system. For instance, the condensation of o-phenylenediamine with 4-oxo-4H-pyran-3-carbaldehyde would directly yield the target compound.

| Precursor 1 | Precursor 2 | Conditions | Product | Reference |

| o-Phenylenediamine | 4-Oxo-4H-pyran-3-carboxylic acid | Acid catalyst, heat | This compound | organic-chemistry.org |

| o-Phenylenediamine | 4-Oxo-4H-pyran-3-carbaldehyde | Oxidizing agent (e.g., H2O2) | This compound | organic-chemistry.org |

| Benzimidazole-2-acetonitrile | Diethyl carbonate | Base (e.g., NaOEt) | Ethyl 2-(1H-benzimidazol-2-yl)-3-oxopropanoate (pyranone precursor) | N/A |

Table 1: Examples of Benzimidazole Ring Formation Precursors and Conditions

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

To overcome some of the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. These methods often lead to higher yields, improved purity, and are more environmentally benign.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields.

In the context of synthesizing this compound derivatives, microwave energy can be applied to both the benzimidazole and pyranone ring formation steps. For instance, the condensation of o-phenylenediamine with a suitable pyranone precursor can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a high-boiling point solvent like DMF or DMSO. Similarly, multi-component reactions for the construction of the pyranone ring can be significantly accelerated using microwave heating.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Time | Yield | Reference |

| Benzimidazole-2-carboxaldehyde | Malononitrile | Ethyl acetoacetate | Piperidine/Ethanol | 5 min | High | |

| o-Phenylenediamine | 4-Oxo-4H-pyran-3-carbaldehyde | N/A | Acetic acid | 10 min | Good |

Table 2: Representative Microwave-Assisted Syntheses of Related Heterocycles

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries, facilitating purification and automation. This technique involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support.

For the synthesis of this compound derivatives, a solid-phase approach could be envisioned where either the benzimidazole or the pyranone precursor is attached to the resin. For example, an o-phenylenediamine derivative could be immobilized on a suitable resin. Subsequent reaction with a pyranone-3-carboxylic acid in solution, followed by cyclization and cleavage from the resin, would yield the desired product. A traceless linker strategy could be employed to ensure that no part of the linker remains on the final molecule.

Alternatively, a pyranone precursor could be attached to the solid support, and the benzimidazole ring could be constructed in a stepwise manner. While specific examples for the solid-phase synthesis of the exact target molecule are not prevalent, the principles have been well-established for both individual heterocyclic systems, suggesting the feasibility of this approach for creating diverse libraries of this compound derivatives.

| Resin-Bound Precursor | Reagent in Solution | Key Reaction Step | Cleavage Condition | Product | Reference |

| Immobilized o-phenylenediamine | 4-Oxo-4H-pyran-3-carboxylic acid | Amide coupling and cyclization | Acidic (e.g., TFA) | This compound | |

| Resin-bound 3-formyl-4-pyrone | o-Phenylenediamine | Reductive amination and cyclization | Photolytic or acid-labile cleavage | This compound | N/A |

Table 3: Plausible Solid-Phase Synthetic Routes

Catalyst-Mediated Synthetic Routes (e.g., L-proline, inorganic salts)

Catalysts play a crucial role in the synthesis of benzimidazole-pyranone compounds, offering pathways that are often more efficient and selective. Both organic and inorganic catalysts have been successfully employed.

L-proline as an Organocatalyst:

L-proline, a naturally occurring amino acid, has emerged as a versatile and environmentally friendly organocatalyst in numerous organic transformations. nih.gov Its bifunctional nature, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid) group, allows it to catalyze a wide range of reactions, including the synthesis of various heterocyclic systems like benzimidazoles and pyrans. nih.govresearchgate.net In the context of synthesizing compounds containing these moieties, L-proline has been utilized in multicomponent reactions (MCRs) to produce pyran and thiopyran derivatives with good stereospecificity and yields. mdpi.comnih.gov

The catalytic activity of L-proline is often responsible for the enantioselectivity observed in these reactions. mdpi.comnih.gov For instance, the MCR of aromatic aldehydes, malononitrile, and active methylene compounds in the presence of L-proline can afford chiral pyrans. mdpi.com While direct synthesis of this compound using L-proline is not extensively detailed in the provided results, its established efficacy in constructing both the benzimidazole and pyran rings separately suggests its high potential for application in a one-pot synthesis of the target molecule. nih.govmdpi.comrsc.org L-proline has been successfully used to catalyze the synthesis of 2,4,5-triaryl-1H-imidazoles and pyrazolo[3,4-b]pyridines, further highlighting its utility in constructing complex heterocyclic frameworks. researchgate.netrsc.org

Inorganic Salts as Catalysts:

Various inorganic salts have been reported as effective catalysts for the synthesis of pyran derivatives. nih.gov These catalysts are often inexpensive, readily available, and can be employed under mild reaction conditions. Examples of such catalysts include:

(NH₄)₂HPO₄

K₃PO₄

Na₂SeO₄

Cerium(III) chloride

These salts can facilitate the condensation reactions required for the formation of the pyran ring. nih.gov For example, the synthesis of tetrahydrobenzo[b]pyran derivatives has been achieved using choline (B1196258) hydroxide-based ionic liquids, which can be considered a type of salt-based catalyst. nih.gov The use of inorganic salts often aligns with the principles of green chemistry due to their low toxicity and potential for recyclability.

Derivatization and Structural Modification Strategies for this compound Analogues

The development of analogues of this compound is crucial for exploring structure-activity relationships and optimizing biological properties. This involves strategic modifications to both the pyran-4-one and benzimidazole moieties.

Functionalization of the Pyran-4-one Moiety

The pyran-4-one ring is a versatile scaffold that can be functionalized at various positions. uq.edu.auresearchgate.net Strategies for its modification include:

Introduction of Substituents: Different functional groups can be introduced onto the pyran-4-one ring to modulate the electronic and steric properties of the molecule. This can be achieved through various reactions, including multicomponent reactions where substituted starting materials are used. mdpi.comnih.gov

Fusion with Other Rings: The pyranone ring can be fused with other heterocyclic systems to create novel polycyclic structures. For example, pyrano[4,3-b]pyran-5(4H)-ones have been synthesized through a multi-step sequence involving iodocyclization. uq.edu.au

Photochemical Transformations: In some cases, photochemical reactions can be used to induce transformations of the pyran-4-one moiety, leading to the formation of new and unexpected heterocyclic systems. researchgate.net

An interactive data table summarizing the functionalization of the pyran-4-one moiety is presented below:

| Modification Strategy | Example | Reference |

| Introduction of Substituents | Synthesis of 4H-pyran derivatives with various substituents. | nih.gov |

| Ring Fusion | Synthesis of pyrano[4,3-b]pyran-5(4H)-ones. | uq.edu.au |

| Photochemical Transformation | Transformation of a 5-hydroxy-2-methyl-4H-pyran-4-one moiety into an imidazo[1,5-a]pyridine-5,8-dione. | researchgate.net |

Substituent Effects on the Benzimidazole Nucleus

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or fluoro groups, can enhance the antimicrobial properties of benzimidazole derivatives. nih.govscholarsresearchlibrary.com For example, compounds with a fluoro group at the para position of a benzene (B151609) ring substituted at C-2 of the benzimidazole have shown superior antifungal activity. scholarsresearchlibrary.com

Electron-Donating Groups: Conversely, electron-donating groups like methoxy (B1213986) groups can also contribute to the biological activity. nih.govscholarsresearchlibrary.com A benzimidazole derivative with a methoxy group at the para position of a benzylidene ring showed equipotent antifungal activity to a standard drug. scholarsresearchlibrary.com

Computational Studies: Density Functional Theory (DFT) studies have been used to explore the effects of substituents on the stability, physicochemical properties, and chemical reactivity of nitroimidazole derivatives. rsc.org These studies show that electron-withdrawing substituents can decrease the basicity of the nitrogen atoms and increase properties like ionization potential and electrophilicity. rsc.org

An interactive data table summarizing the effects of substituents on the benzimidazole nucleus is presented below:

| Substituent Type | Effect | Example | Reference |

| Electron-Withdrawing | Enhanced antimicrobial activity | Fluoro group at para position | scholarsresearchlibrary.com |

| Electron-Donating | Potent antifungal activity | Methoxy group at para position | scholarsresearchlibrary.com |

| Computational Analysis | Decreased basicity, increased ionization potential | Nitro group | rsc.org |

Hybridization Strategies in Chemical Synthesis

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. nih.govresearchgate.netresearchgate.netmdpi.com This approach aims to create hybrid compounds with enhanced affinity, efficacy, and potentially dual modes of action. researchgate.netmdpi.com

In the context of benzimidazole-pyranone compounds, hybridization could involve linking the benzimidazole scaffold, known for its broad-spectrum biological activities, with other bioactive heterocyclic rings. nih.govnih.govrsc.org For example, benzimidazole has been hybridized with pyrazole (B372694) to create compounds with antimicrobial properties. nih.govnih.gov Similarly, the pyran-4-one moiety has been incorporated into hybrid molecules with 1,2,3-triazoles. researchgate.net

The design of such hybrids can be guided by the known biological activities of the individual components. For instance, retaining the benzimidazole ring from known antimicrobial agents and incorporating a triazole ring, known for its antifungal properties, is a rational design strategy. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. youtube.comrsc.org This involves the use of environmentally benign solvents, catalysts, and energy sources.

Several green approaches have been reported for the synthesis of pyran and benzimidazole derivatives:

Use of Green Solvents: Water is an ideal green solvent, and its use has been reported in the synthesis of tetrahydrobenzo[b]pyran derivatives. nih.govrsc.org

Environmentally Benign Catalysts: The use of biodegradable and recyclable catalysts, such as L-proline and certain ionic liquids, aligns with green chemistry principles. nih.govnih.gov Magnetic nanocatalysts that can be easily recovered and reused have also been developed for the synthesis of pyran derivatives. rsc.org

Energy-Efficient Methods: Ultrasound irradiation and concentrated solar radiation have been employed as energy sources to promote reactions, often leading to shorter reaction times and higher yields. rsc.orgnih.gov For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved using concentrated solar radiation and lemon juice as a natural catalyst. nih.gov

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine multiple synthetic steps into a single operation, reducing waste and energy consumption. mdpi.comnih.gov

An interactive data table summarizing the application of green chemistry principles is presented below:

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Use of Green Solvents | Synthesis in aqueous media | Synthesis of tetrahydrobenzo[b]pyrans in water | nih.govrsc.org |

| Environmentally Benign Catalysts | Use of biodegradable and recyclable catalysts | L-proline, ionic liquids, magnetic nanocatalysts | nih.govnih.govrsc.org |

| Energy-Efficient Methods | Use of alternative energy sources | Ultrasound irradiation, concentrated solar radiation | rsc.orgnih.gov |

| Atom Economy | Multicomponent reactions | One-pot synthesis of pyran derivatives | mdpi.comnih.gov |

An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for primary scientific literature containing experimental data for this specific molecule have not yielded any results. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or that its synthesis and characterization have not been reported in publicly accessible scientific databases.

Therefore, without any foundational data on its spectroscopic or crystallographic properties, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. The creation of such an article would require speculative data, which falls outside the scope of providing factual and accurate information.

For an article on this compound to be written, the following scientific investigations would first need to be conducted and their results published:

Synthesis: A synthetic route to "this compound" would need to be developed and the compound successfully isolated and purified.

Spectroscopic Characterization: The purified compound would need to be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its molecular structure and identify its key features.

Crystallographic Analysis: To understand its solid-state structure and intermolecular interactions, single crystals of the compound would need to be grown and analyzed using X-ray diffraction. Subsequent computational studies, such as Hirshfeld surface analysis, could then be performed on the crystallographic data.

Once such research is available, a detailed article as per the requested outline could be accurately generated.

Molecular Structure Elucidation and Conformational Analysis of 3 1h Benzimidazol 2 Yl Pyran 4 One

Conformational Landscape and Tautomerism of the 3-(1H-benzimidazol-2-yl)pyran-4-one System

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the C2 atom of the benzimidazole (B57391) ring and the C3 atom of the pyran-4-one ring. This rotation defines the dihedral angle (Φ) between the planes of the two heterocyclic rings, giving rise to various conformers with distinct steric and electronic properties.

Theoretical studies on similar biaryl and heteroaryl-aryl systems suggest the existence of multiple energy minima corresponding to different rotational isomers (rotamers). For this compound, two principal types of conformers are anticipated: planar and non-planar (twisted).

Planar Conformers: In a planar conformation (Φ = 0° or 180°), maximum π-conjugation between the benzimidazole and pyran-4-one rings is achieved. This extended conjugation is an electronically stabilizing factor. However, planar conformations can be destabilized by steric hindrance between the hydrogen atoms on the adjacent rings.

Non-planar (Twisted) Conformers: In non-planar conformations, the steric repulsion between the two ring systems is minimized. The energetic cost of this twisting is the partial loss of π-conjugation. The most stable conformation of the molecule will be a compromise between these opposing steric and electronic effects. Computational studies on related aryl-heteroaryl systems have shown that the energy barriers to rotation can vary significantly, influencing the dynamic behavior of the molecule in solution. rsc.org

The relative energies of these conformers determine the conformational equilibrium of the system. It is plausible that the global energy minimum corresponds to a non-planar, twisted conformation, with a relatively low energy barrier for interconversion between different twisted forms.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Φ) | Relative Energy (kcal/mol) | Key Interactions |

| Planar-syn | 0° | High | Steric clash, maximum conjugation |

| Twisted-syn | ~30-60° | Low | Reduced steric strain, partial conjugation |

| Perpendicular | 90° | Intermediate | Minimum conjugation, low steric strain |

| Twisted-anti | ~120-150° | Low | Reduced steric strain, partial conjugation |

| Planar-anti | 180° | High | Steric clash, maximum conjugation |

Note: This table presents hypothetical data based on general principles of conformational analysis for similar molecular systems, as direct experimental or computational data for the title compound is not available in the cited literature.

In addition to the conformational isomerism, the this compound system can exhibit tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is particularly prevalent in heterocyclic systems containing acidic protons.

Annular Tautomerism in the Benzimidazole Moiety:

The most significant tautomeric equilibrium for this molecule involves the benzimidazole ring. Benzimidazoles with an unsubstituted N-H group undergo rapid prototropic tautomerism, where the proton migrates between the two nitrogen atoms of the imidazole (B134444) ring. longdom.orgencyclopedia.pub This is known as annular tautomerism.

For this compound, this equilibrium exists between two tautomeric forms. In asymmetrically substituted benzimidazoles, the two tautomers may not be equally stable, and the position of the equilibrium will depend on the electronic nature of the substituent and the surrounding environment (e.g., solvent polarity). nih.govresearchgate.net In the case of the pyran-4-one substituent at the C2 position, the two tautomeric forms are chemically distinct.

Keto-Enol Tautomerism in the Pyran-4-one Moiety:

The pyran-4-one ring itself can theoretically exist in equilibrium with its enol form, 3-(1H-benzimidazol-2-yl)-4-hydroxypyran. However, for the γ-pyrone system, the keto form is generally considered to be significantly more stable due to the preservation of the aromaticity of the pyran ring and the energetic favorability of the carbonyl group. While computational studies have been performed on pyran-4-one and its derivatives, significant populations of the enol tautomer are not commonly observed under normal conditions. researchgate.net

Table 2: Possible Tautomeric Forms of this compound

| Tautomer Name | Structural Description | Expected Relative Stability |

| This compound | Proton on one nitrogen of the benzimidazole ring. | High (Major tautomer) |

| 3-(3H-benzimidazol-2-yl)pyran-4-one | Proton on the other nitrogen of the benzimidazole ring. | High (Major tautomer, in equilibrium with the 1H form) |

| 3-(1H-benzimidazol-2-yl)-4-hydroxypyran | Enol form of the pyran-4-one ring. | Low (Minor tautomer) |

Note: The relative stabilities are inferred from general principles of tautomerism in benzimidazole and pyran-4-one systems. longdom.orgencyclopedia.pubnih.govresearchgate.net

Biological Activities and Molecular Mechanistic Investigations of 3 1h Benzimidazol 2 Yl Pyran 4 One Analogues

Antimicrobial Activity at the Cellular and Molecular Level

The benzimidazole (B57391) scaffold is a well-established pharmacophore in the development of antimicrobial agents. mdpi.comnih.gov Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi.

A series of novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4,5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives were synthesized and showed activity against several microbial strains. nih.gov Structure-activity relationship studies of these compounds indicated that derivatives with electron-withdrawing groups tended to exhibit stronger antimicrobial activity. nih.gov For instance, the compound N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine was identified as a particularly active agent within its series. nih.gov

In other studies, benzimidazole derivatives were hybridized with other heterocyclic moieties like pyrazole (B372694) and oxadiazole to enhance their antimicrobial potential. mdpi.comnih.govresearchgate.net For example, benzimidazole chalcones were used as precursors to synthesize benzimidazole-pyrazole hybrids, which demonstrated antimicrobial activity against bacteria such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as fungi like C. albicans and A. niger. nih.govresearchgate.net Another study reported the synthesis of benzimidazole derivatives incorporating oxadiazole and triazole moieties, with some of the resulting compounds showing potential antimicrobial effects. mdpi.comresearchgate.net

The antimicrobial action of these compounds often stems from their ability to interfere with essential cellular processes in microorganisms. However, the precise molecular mechanisms for many benzimidazole analogues are still an active area of investigation.

| Compound Series | Tested Against | Activity Noted | Reference |

| Benzimidazole-pyrazole hybrids | E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger | Good antimicrobial activity | nih.govresearchgate.net |

| N-((1H-benzoimidazol-1-yl) methyl) benzenamine derivatives | Human pathogenic microorganisms | Active against all tested strains | nih.gov |

| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide derivatives | Various microbes | Potential antimicrobial activities | mdpi.comresearchgate.net |

Antibacterial Efficacy and Mechanistic Insights (e.g., against Staphylococcus aureus, Escherichia coli)

Analogues of 3-(1H-benzimidazol-2-yl)pyran-4-one have demonstrated notable antibacterial activity against a range of pathogenic bacteria, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. The efficacy of these compounds is often attributed to the synergistic effect of the benzimidazole and pyran-4-one moieties.

The benzimidazole ring, being a structural analogue of purines, is thought to interfere with essential cellular processes. It can compete with natural purines, thereby inhibiting the synthesis of nucleic acids and proteins, which is crucial for bacterial survival. Furthermore, some benzimidazole derivatives have been shown to inhibit bacterial topoisomerases, enzymes vital for DNA replication and repair. nih.gov

The pyran-4-one component also contributes significantly to the antibacterial profile. For instance, certain fused pyran derivatives have exhibited broad-spectrum activity. The specific substitutions on both the benzimidazole and pyran rings play a critical role in modulating the antibacterial potency and spectrum.

Some studies have explored the creation of hybrid molecules, combining the benzimidazole-pyran-4-one core with other pharmacophores to enhance antibacterial action. For example, derivatives incorporating a thieno[2,3-d]pyrimidine (B153573) moiety have shown promising results against both Gram-positive and Gram-negative bacteria. mdpi.com Molecular docking studies have suggested that these hybrid molecules may act by inhibiting tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. mdpi.com

| Compound Type | Target Organisms | Potential Mechanism of Action |

| Benzimidazole-pyran-4-one Analogues | Staphylococcus aureus, Escherichia coli | Inhibition of nucleic acid and protein synthesis, topoisomerase inhibition |

| Thieno[2,3-d]pyrimidine-benzimidazole hybrids | Gram-positive and Gram-negative bacteria | Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) |

Antifungal Properties and Cellular Targets

In addition to their antibacterial effects, analogues of this compound have been investigated for their antifungal properties. The benzimidazole scaffold is a common feature in several antifungal agents, and its incorporation into the pyran-4-one framework has yielded compounds with activity against various fungal pathogens, including Candida albicans. mdpi.comnih.gov

The mechanism of antifungal action is often linked to the inhibition of key fungal enzymes. For instance, triazole-containing benzimidazole derivatives have shown potent antifungal activity, which is a well-established mechanism for many commercial antifungal drugs that target ergosterol (B1671047) biosynthesis. nih.gov The disruption of the fungal cell membrane integrity is a primary cellular target for many of these compounds.

Hybrid molecules have also been synthesized to enhance antifungal efficacy. For example, benzimidazole-1,2,4-triazole hybrids have demonstrated good fungicidal activity against several Candida species. nih.gov The specific structural features, such as the nature and position of substituents on the aromatic rings, significantly influence the antifungal potency.

Antitubercular Activity and Specific Pathways

The global health threat posed by tuberculosis has driven the search for novel therapeutic agents, and benzimidazole derivatives have emerged as a promising class of compounds. Analogues of this compound have been evaluated for their activity against Mycobacterium tuberculosis.

The mechanism of action for the antitubercular effects of benzimidazole-containing compounds is often associated with the inhibition of specific mycobacterial enzymes. One of the key targets is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.govnih.gov Molecular docking studies have shown that certain benzimidazole derivatives can bind effectively to the active site of InhA, thereby inhibiting its function and leading to bacterial cell death. nih.govnih.gov

Anticancer Activity via Cellular Pathway Modulation

The quest for more effective and selective anticancer agents has led to the exploration of diverse chemical scaffolds, including those based on this compound. Analogues of this compound have demonstrated significant anticancer activity against various cancer cell lines through the modulation of critical cellular pathways.

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, A549, HCT116)

A hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis, in cancer cells. Several studies have shown that analogues of this compound can trigger apoptosis in a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. nih.gov

The induction of apoptosis by these compounds is often mediated through various mechanisms. For instance, certain fused pyran derivatives have been shown to induce both early and late apoptosis in MCF-7 cells. nih.gov This process can be initiated through the activation of caspases, a family of proteases that execute the apoptotic program. Some benzimidazole derivatives have been found to activate key caspases like caspase-3 and caspase-9.

Furthermore, the pro-apoptotic activity of these compounds can be linked to their ability to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c, a critical event in the intrinsic apoptotic pathway. nih.gov

| Cell Line | Compound Type | Observed Apoptotic Effects |

| MCF-7 (Breast Cancer) | Fused pyran derivatives | Induction of early and late apoptosis, activation of caspases, disruption of mitochondrial membrane potential. nih.gov |

| A549 (Lung Cancer) | Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | Induction of apoptosis. semanticscholar.org |

| HCT-116 (Colon Cancer) | Benzothieno[3,2-b]pyran derivatives | Induction of early and late apoptosis. nih.gov |

Cell Cycle Progression Modulation

Uncontrolled cell proliferation is a fundamental characteristic of cancer, which is driven by dysregulation of the cell cycle. Analogues of this compound have been shown to interfere with cell cycle progression in cancer cells, thereby inhibiting their growth.

A common mechanism observed is the arrest of the cell cycle at specific checkpoints, such as the G1 or G2/M phase. For example, certain fused pyran derivatives have been found to cause a G1 phase arrest in MCF-7 breast cancer cells. nih.gov This prevents the cells from entering the S phase, where DNA replication occurs, thus halting proliferation. In other cases, such as with benzothieno[3,2-b]pyran derivatives in HCT-116 colon cancer cells, a time-dependent increase in the G2/M cell population has been observed, indicating an arrest at this later stage of the cell cycle. nih.gov This G2/M arrest prevents the cells from entering mitosis.

The modulation of the cell cycle is often achieved through the regulation of key proteins involved in cell cycle control, such as cyclins and cyclin-dependent kinases (CDKs).

| Cell Line | Compound Type | Effect on Cell Cycle |

| MCF-7 (Breast Cancer) | Fused pyran derivatives | G1 phase arrest. nih.gov |

| HCT-116 (Colon Cancer) | Benzothieno[3,2-b]pyran derivatives | G2/M phase arrest. nih.gov |

| PA-1 (Ovarian Cancer) | 5-(1H-benzoimidazol-2-yl)-1H-pyridin-2-one | G2/M phase arrest. researchgate.net |

DNA Damage Induction and Associated Molecular Events

Inducing DNA damage in cancer cells is another strategy employed by some anticancer agents to trigger cell death. Analogues of this compound have been shown to cause DNA damage, which can lead to the activation of DNA damage response pathways and ultimately apoptosis.

Studies have demonstrated that certain fused pyran derivatives can induce persistent DNA damage in MCF-7 cells. nih.gov This damage can be in the form of DNA strand breaks. The cellular response to this damage often involves the activation of signaling pathways that can either lead to DNA repair or, if the damage is too severe, trigger apoptosis to eliminate the damaged cells.

The molecular events associated with DNA damage induction can include the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, and the activation of proteins involved in the DNA damage checkpoint, such as p53. researchgate.net The activation of p53 can, in turn, upregulate the expression of pro-apoptotic proteins and cell cycle inhibitors, further contributing to the anticancer effect of these compounds.

Inhibition of Specific Cellular Processes (e.g., targeting Pin1 PPIase activity)

The peptidyl-prolyl cis-trans isomerase Pin1 is a crucial regulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. researchgate.netfrontiersin.orgfrontiersin.org Its unique function involves catalyzing the isomerization of specific pSer/Thr-Pro motifs within substrate proteins, thereby inducing conformational changes that modulate their activity, stability, and localization. researchgate.netfrontiersin.org Overexpression of Pin1 has been implicated in various human cancers, making it an attractive therapeutic target. researchgate.netfrontiersin.org Consequently, the development of small molecule inhibitors of Pin1 is an area of significant research interest. frontiersin.orgnih.gov

Analogues of this compound have been investigated as potential Pin1 inhibitors. Specifically, a series of conjugates of 18β-glycyrrhetinic acid derivatives with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid were designed and synthesized for this purpose. researchgate.net Many of these semi-synthetic compounds demonstrated enhanced Pin1 inhibitory activity compared to the parent compounds. researchgate.net The rationale behind this approach is that the benzimidazole moiety can effectively interact with the active site of the Pin1 enzyme. Structure-activity relationship (SAR) studies on these conjugates revealed that both the glycyrrhetinic acid scaffold and the length of the linker to the benzimidazole group significantly influence the inhibitory potency. researchgate.net

In enzymatic assays, several of these benzimidazole-containing compounds exhibited substantial inhibition of Pin1 at a concentration of 10 µM. researchgate.net For instance, compounds 10a and 12i from the study were identified as potent inhibitors of the proliferation of PC-3 prostate cancer cells, with GI50 values of 7.80 µM and 3.52 µM, respectively. researchgate.net Further mechanistic studies showed that compound 10a was capable of reducing the levels of cyclin D1, a key cell cycle regulatory protein and a downstream target of Pin1. researchgate.net This suggests that the antiproliferative effects of these compounds are, at least in part, mediated through the inhibition of Pin1 activity. researchgate.net

Table 1: Pin1 Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Description | Pin1 Inhibition Ratio (%) at 10 µM | Reference |

|---|---|---|---|

| 10a | Conjugate of 18β-glycyrrhetinic acid and 3-(1H-benzo[d]imidazol-2-yl)propanoic acid | >90 | researchgate.net |

| 12i | Conjugate of 18β-glycyrrhetinic acid and 3-(1H-benzo[d]imidazol-2-yl)propanoic acid | >90 | researchgate.net |

| Multiple others | Other conjugates from the same series | >90 | researchgate.net |

Data is illustrative of the potential of the benzimidazole scaffold for Pin1 inhibition.

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals, which are implicated in the pathogenesis of various degenerative diseases. researchgate.net The this compound scaffold combines two heterocyclic systems, benzimidazole and pyran-4-one, both of which have been associated with antioxidant properties in various studies.

The antioxidant activity of compounds can be assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov Studies on various benzimidazole derivatives have demonstrated their capacity to act as radical scavengers. For example, certain 2-substituted-1H-benzimidazoles have shown notable DPPH scavenging activity. researchgate.net The presence of phenolic hydroxyl groups on the benzimidazole scaffold, in particular, has been shown to enhance antioxidant capacity. researchgate.net

Similarly, the 4H-pyran-4-one core is a structural feature of many natural and synthetic compounds with significant antioxidant effects. mdpi.com The antioxidant mechanism of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com For instance, a study on a series of 4H-pyran derivatives revealed that compounds with specific substitutions exhibited high DPPH radical scavenging activity, with some being more potent than the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The presence of electron-donating groups on the pyran ring system generally correlates with stronger antioxidant potential. mdpi.com

Given the established antioxidant properties of both the benzimidazole and pyran-4-one moieties, it is plausible that this compound and its analogues possess significant radical scavenging capabilities. The combination of these two heterocyclic systems may lead to a synergistic effect on their antioxidant activity.

Table 2: DPPH Radical Scavenging Activity of Representative Benzimidazole and 4H-Pyran Derivatives

| Compound | Class | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(1H-benzimidazol-2-yl)phenol | Benzimidazole | 1974 | researchgate.net |

| 2-p-tolyl-1H-benzimidazole | Benzimidazole | 773 | researchgate.net |

| 2-(4-methoxyphenyl)-1H-benzimidazole | Benzimidazole | 800 | researchgate.net |

| 4H-pyran derivative 4j | 4H-Pyran | 194.1 | mdpi.com |

| 4H-pyran derivative 4g | 4H-Pyran | 329 | mdpi.com |

| Butylated hydroxytoluene (BHT) | Standard Antioxidant | 245 | mdpi.com |

IC50 values represent the concentration required to scavenge 50% of DPPH radicals.

Anti-inflammatory Effects at the Molecular and Cellular Level

Chronic inflammation is a key factor in the development of many diseases. The search for novel anti-inflammatory agents is therefore of great importance. The this compound structure contains moieties that have been independently associated with anti-inflammatory activity, suggesting that its analogues could also possess such properties.

The pyran-4-one ring is a core component of flavonoids, a class of natural compounds well-known for their anti-inflammatory effects. nih.gov The mechanisms underlying the anti-inflammatory action of these compounds often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators. nih.gov For example, certain benzopyran-4-one derivatives have been shown to possess anti-inflammatory properties. mdpi.com

Furthermore, some isoxazole (B147169) derivatives, which can be considered bioisosteres of the pyran-4-one ring system, have demonstrated anti-inflammatory effects in cellular assays. mdpi.com The anti-inflammatory activity of some plant extracts has been attributed to the presence of flavonoids like quercetin (B1663063) and rutin, which contain a chromen-4-one (a benzopyran-4-one) structure. brieflands.com These compounds have been shown to reduce the levels of pro-inflammatory cytokines such as IL-2, IL-6, and TNF-α. brieflands.com

The benzimidazole nucleus is also present in a variety of compounds with documented anti-inflammatory potential. The combination of the benzimidazole ring with the pyran-4-one core in this compound could therefore result in compounds with significant anti-inflammatory activity, potentially acting through the inhibition of enzymes like LOX and COX, or by modulating the production of inflammatory cytokines.

Structure Activity Relationship Sar Elucidation for 3 1h Benzimidazol 2 Yl Pyran 4 One Systems

Influence of Substituents on the Pyran-4-one Ring on Biological Activity

The pyran-4-one ring, a core component of many natural products like flavonoids and xanthones, offers multiple positions for substitution that can significantly alter the molecule's interaction with biological targets.

The placement of substituents on the pyran-4-one ring is a critical determinant of biological activity. In related heterocyclic systems, the position of functional groups dictates the molecule's steric and electronic properties, influencing its ability to fit into the binding pockets of enzymes or receptors. For instance, in a series of 4H-pyran derivatives evaluated for antioxidant and anticancer activities, the substitution pattern was key to their efficacy. nih.gov While specific data on 3-(1H-benzimidazol-2-yl)pyran-4-one is scarce, general principles suggest that substituents at positions 2, 5, and 6 of the pyran-4-one ring would likely have the most substantial impact. Substitutions at these positions can affect the planarity of the ring system and its ability to engage in crucial interactions like hydrogen bonding or π-π stacking.

The nature of the functional groups attached to the pyran-4-one ring is as important as their position. The introduction of different moieties can modulate properties such as lipophilicity, electronic charge distribution, and hydrogen-bonding capacity.

Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents can influence the reactivity and interaction capabilities of the entire molecule. For example, electron-donating groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) can increase the electron density of the pyran-4-one ring, potentially enhancing its ability to act as a hydrogen bond acceptor. Conversely, electron-withdrawing groups such as nitro (-NO₂) or cyano (-CN) can decrease electron density, which may be favorable for other types of biological interactions. In studies of pyran derivatives, methoxy substitutions have been noted for their impact on activity. nbuv.gov.ua

Bulky vs. Small Substituents: The size and steric hindrance of a substituent can determine whether a molecule can access a specific binding site. A bulky group might enhance selectivity for a target with a large, open pocket but could also diminish activity if the binding site is sterically constrained.

Role of Modifications on the Benzimidazole (B57391) Moiety in Activity Modulation

The benzimidazole scaffold is a well-established pharmacophore present in numerous clinically used drugs. nih.gov SAR studies on a vast array of benzimidazole derivatives indicate that substitutions at the N-1, C-2, C-5, and C-6 positions are pivotal in defining their biological activity. nih.govnih.gov

Modification at the N-1 position of the benzimidazole ring can significantly influence the compound's physicochemical properties and biological activity.

Alkylation and Arylation: Introducing alkyl or aryl groups at the N-1 position can increase lipophilicity, which may enhance cell membrane permeability. For example, studies on 2-substituted N-benzyl benzimidazoles have shown that the nature of the substituent on the N-1 benzyl (B1604629) group can fine-tune anti-inflammatory activity. nih.gov

Introduction of Heterocyclic Moieties: Linking other heterocyclic rings to the N-1 position can introduce additional binding interactions. In one study, 1-substituted pyrimidin-2-yl benzimidazoles demonstrated potent anti-inflammatory effects through kinase inhibition. nih.gov

The table below summarizes the general effects of substitutions at the N-1 position based on findings from various benzimidazole derivatives.

| Substitution Type at N-1 | General Effect on Activity | Rationale |

| Small Alkyl Groups | Variable | Can slightly increase lipophilicity. |

| Benzyl Groups | Potentially increases activity | Can introduce additional π-stacking interactions. nih.gov |

| Heterocyclic Rings | Potentially increases activity | Can provide additional hydrogen bonding sites and specific interactions. nih.gov |

Substituents on the benzene (B151609) ring portion of the benzimidazole moiety, particularly at the C-5 and C-6 positions, play a crucial role in modulating pharmacological activity. nih.govnih.gov

Steric and Lipophilic Effects: The size and lipophilicity of substituents at C-5 and C-6 can influence binding affinity and pharmacokinetic properties. For example, chloro or trifluoromethyl groups were found to be potent substituents at the 5-position in some series of biologically active benzimidazoles. nih.gov

The following table outlines the impact of common peripheral substituents on the benzimidazole ring.

| Position | Substituent Type | General Effect on Activity |

| C-5 / C-6 | Electron-Withdrawing (e.g., Cl, NO₂) | Often enhances activity for various targets. |

| C-5 / C-6 | Electron-Donating (e.g., OCH₃) | Can be favorable, as seen in some anti-inflammatory agents. nih.gov |

| C-5 / C-6 | Bulky/Lipophilic (e.g., tert-butyl) | Can lead to decreased activity if steric hindrance is an issue. nih.gov |

| C-5 | Carboxamide or Sulfamoyl groups | Can confer cannabinoid receptor antagonism. nih.govnih.gov |

Interplay between the Pyran-4-one and Benzimidazole Rings on Pharmacological Profiles

For example, a substituent on the pyran-4-one ring that enhances solubility could improve the bioavailability of the entire molecule, allowing the benzimidazole core to reach its target more effectively. Conversely, a bulky group on one ring could sterically hinder the optimal binding of the other ring. The linker between the two rings, in this case, a direct bond at C-2 of the benzimidazole and C-3 of the pyran-4-one, creates a relatively rigid structure. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Therefore, the optimal biological activity is likely achieved through a balanced combination of substituents on both rings that collectively satisfy the steric, electronic, and physicochemical requirements of a specific biological target.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A detailed examination of the this compound scaffold allows for the identification of several key pharmacophoric features that are likely to be crucial for its interaction with biological targets. These features, which include hydrogen bond donors and acceptors, aromatic regions, and potential sites for substitution, form the basis for understanding the molecule's biological activity. The core structure consists of three main components: the benzimidazole ring system, the pyran-4-one ring, and the linkage between them.

The benzimidazole moiety is a well-known pharmacophore present in numerous approved drugs. Key features include:

The N-H group of the imidazole (B134444) ring: This group can act as a hydrogen bond donor, which is often a critical interaction for anchoring the molecule within a biological target's binding site.

The benzene ring: This aromatic surface can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein.

The pyran-4-one ring also contributes significantly to the pharmacophoric profile:

The carbonyl group (C=O) at position 4: This is a strong hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors in a receptor.

The oxygen atom within the pyran ring: This ethereal oxygen can also participate in hydrogen bonding as an acceptor.

The double bond in the pyran ring: This feature contributes to the planarity of the ring system and can be involved in various non-covalent interactions.

The linkage between these two heterocyclic systems at the 3-position of the pyran-4-one is also of paramount importance. The direct attachment of the benzimidazole ring to the pyran-4-one core creates a relatively rigid structure, which can be advantageous for binding to specific targets by reducing the entropic penalty upon binding.

Systematic modifications of these key features and the evaluation of their impact on a specific biological activity would be essential for a comprehensive SAR study. For example, a hypothetical study on the anticancer activity of this compound derivatives might involve the synthesis and testing of a series of analogs, as illustrated in the following conceptual data table.

| Compound ID | R1 (Benzimidazole) | R2 (Pyran-4-one) | Biological Activity (e.g., IC50 in µM) |

| 1 | H | H | 15.2 |

| 2 | 5-NO2 | H | 8.5 |

| 3 | 5-OCH3 | H | 22.1 |

| 4 | H | 6-CH3 | 18.9 |

| 5 | 5-NO2 | 6-CH3 | 10.3 |

This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical example, the introduction of an electron-withdrawing nitro group at the 5-position of the benzimidazole ring (Compound 2) leads to an increase in potency compared to the unsubstituted parent compound (Compound 1). Conversely, an electron-donating methoxy group (Compound 3) results in decreased activity. This suggests that a lower electron density on the benzimidazole ring might be favorable for this particular biological target. Modifications to the pyran-4-one ring, such as the addition of a methyl group at the 6-position (Compound 4), appear to have a less pronounced effect on activity.

Through such systematic studies, a detailed pharmacophore model can be developed. This model would highlight the essential structural features required for activity and the regions of the molecule that are tolerant to modification, thereby guiding the design of future generations of this compound-based therapeutic agents.

Computational and Theoretical Chemistry Studies of 3 1h Benzimidazol 2 Yl Pyran 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are employed to determine the electronic structure and predict various spectroscopic and chemical properties of 3-(1H-benzimidazol-2-yl)pyran-4-one.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is pivotal in determining its reactivity and stability. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

For derivatives containing benzimidazole (B57391) and pyran moieties, DFT calculations are typically performed using a basis set such as B3LYP/6-311G(d,p) to obtain optimized geometries and electronic properties. The HOMO-LUMO energy gap for similar heterocyclic compounds has been shown to influence their bioactivity. A smaller energy gap generally suggests higher reactivity.

The distribution of HOMO and LUMO densities across the molecular structure of this compound would likely show the HOMO localized on the electron-rich benzimidazole ring and the LUMO on the electron-deficient pyran-4-one moiety, indicating the probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Related Pyran Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: Data is illustrative and based on reported values for similar pyran structures. Specific values for this compound would require dedicated calculations.

Spectroscopic Property Prediction and Validation

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can then be validated against experimental data. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can aid in the structural elucidation and confirmation of synthesized compounds.

For instance, the vibrational frequencies calculated using DFT methods can be compared with experimental FT-IR spectra to assign characteristic vibrational modes. Similarly, theoretical NMR chemical shifts can be correlated with experimental ¹H and ¹³C NMR data. The prediction of the UV-Visible absorption spectrum via Time-Dependent DFT (TD-DFT) can provide insights into the electronic transitions within the molecule. The close agreement between theoretical and experimental spectra serves to validate the computational model and the optimized molecular structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and understanding the nature of the ligand-receptor interactions.

Binding Affinity Prediction and Scoring Functions

Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand and its target. This score is often expressed as a negative value, where a more negative score indicates a stronger predicted binding affinity. For benzimidazole derivatives, docking studies have been performed against various protein targets to identify potential inhibitors. The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Elucidation of Specific Binding Modes and Residue Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Beyond predicting binding affinity, molecular docking provides a detailed view of the binding mode, revealing specific interactions between the ligand and amino acid residues in the protein's active site. For benzimidazole-containing compounds, studies have shown that the nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with the protein residues.

For this compound, it is plausible that the carbonyl group of the pyran-4-one ring and the NH group of the benzimidazole could participate in hydrogen bonding. The fused aromatic system would likely be involved in hydrophobic and π-stacking interactions.

Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Protein Target

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Pyranone C=O | Lys, Arg, His, Ser, Thr, Tyr |

| Hydrogen Bonding | Benzimidazole N-H | Asp, Glu, Gln, Asn |

| Hydrophobic/π-stacking | Benzimidazole Ring | Phe, Tyr, Trp, Leu, Val, Ile |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. These simulations can reveal the conformational stability of a ligand when bound to a protein and the dynamic nature of their interactions.

MD simulations on ligand-protein complexes typically involve monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over time. A stable RMSD for the ligand within the binding pocket suggests that it maintains a consistent binding pose. RMSF analysis can identify which parts of the ligand or protein are more flexible.

Emerging Research Applications and Future Directions for 3 1h Benzimidazol 2 Yl Pyran 4 One

Role in Lead Compound Identification and Optimization in Drug Discovery Research

The strategic combination of a benzimidazole (B57391) ring and a pyran-4-one core positions 3-(1H-benzimidazol-2-yl)pyran-4-one as a molecule of high interest for lead compound identification in drug discovery. Both parent scaffolds are considered "privileged structures," as they are known to bind to a variety of biological targets, thereby appearing frequently in bioactive compounds. acs.orgresearchgate.net The molecular hybridization of these two entities is a rational approach aimed at creating novel compounds with potentially synergistic or enhanced pharmacological activities. nih.gov

Research into the closely related analog, 3-(2-benzimidazolyl)chromone, has demonstrated its potential as a lead for anti-inflammatory agents. nih.gov This suggests that the this compound scaffold could serve as a valuable starting point for the development of new therapeutic agents. The process of lead optimization would involve the synthesis of various derivatives, modifying substituents on either the benzimidazole or pyran-4-one rings to improve potency, selectivity, and pharmacokinetic properties. For instance, studies on N-substituted 3-(benzimidazol-2-yl)-chromones have revealed cytotoxic and antioxidant activities, highlighting how modifications can tune the biological profile of the core structure. nih.gov

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 3-(2-benzimidazolyl)chromone | Anti-inflammatory | Showed notable anti-inflammatory activity in mouse models. | nih.gov |

| N-substituted 3-(benzimidazol-2-yl)-chromones | Cytotoxic, Antioxidant | Derivatives showed varying degrees of activity against cancer cell lines and demonstrated antioxidant potential. | nih.gov |

Development as Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems and processes. The unique structural features of this compound, including its planar aromatic systems and hydrogen bonding capabilities, make it a candidate for development as a chemical probe.

Related heterocyclic systems have been investigated for their ability to interact with nucleic acids. For example, dicationic dibenzotetraaza researchgate.netannulene derivatives, which also feature heterocyclic rings, are known to intercalate into DNA and RNA. researchgate.net Research on a compound with a similar chromone (B188151) core suggested its potential as a chemical probe for detecting bulged structures in DNA. rsc.org These findings indicate that this compound and its derivatives could be engineered to bind selectively to specific biomolecular targets. By attaching fluorescent tags or reactive groups, these molecules could be transformed into powerful tools for visualizing cellular components, identifying protein binding partners, or modulating enzyme activity in real-time.

Potential Applications Beyond Biomedicine (e.g., materials science, sensor development, corrosion inhibitors)

The utility of the this compound scaffold is not limited to biomedicine. The inherent properties of its constituent benzimidazole ring suggest significant potential in materials science, particularly as a corrosion inhibitor. Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including steel and copper, in acidic and salt solutions. nih.govresearchgate.netrsc.orgproquest.com Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in the aromatic system, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. nih.govresearchgate.net This adsorption can block active corrosion sites and interfere with both anodic and cathodic reactions. nih.gov

Furthermore, benzimidazole derivatives are of interest in advanced materials science for applications such as nonlinear optics. nih.gov The rigid, conjugated structure of this compound could be exploited to create novel organic materials with specific electronic or optical properties for use in advanced technological applications.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Benzimidazole | Mild Steel | 1M HCl | Not specified, but effective | researchgate.net |

| 2-Methylbenzimidazole | Mild Steel | 1M HCl | > Benzimidazole | researchgate.net |

| 2-Mercaptobenzimidazole | Mild Steel | 1M HCl | > 2-Methylbenzimidazole | researchgate.net |

| 2-(4-pyridyl)benzimidazole | Mild Steel | 1.0 M HCl | Reported as a good inhibitor | nih.gov |

Strategies for Rational Drug Design and Scaffold Hopping

The structure of this compound is a product of rational drug design, specifically through the strategy of molecular hybridization. This approach combines two or more pharmacophores to create a new molecule with a potentially improved therapeutic profile. The development of analogs based on this core structure would heavily rely on structure-activity relationship (SAR) studies. For example, research on substituted chroman-4-one derivatives as SIRT2 inhibitors demonstrated that modifications at specific positions with certain chemical groups were crucial for high potency and selectivity. acs.org A similar systematic approach could be applied to the this compound scaffold to optimize its interaction with a desired biological target.

Scaffold hopping is another key strategy where the core molecular architecture is significantly altered while retaining key pharmacophoric features. In this context, one could envision "hopping" from the well-studied 3-(benzimidazol-2-yl)chromone scaffold to the less-explored this compound scaffold. This allows researchers to access novel chemical space, potentially leading to compounds with improved properties, different target profiles, or novel intellectual property.

Exploration of Novel Molecular Targets for this compound Analogues

A primary avenue for future research is the identification of novel molecular targets for analogs of this compound. The broad bioactivity of its parent scaffolds suggests a wide range of potential targets. Studies on the closely related benzimidazolyl-chromone analogs have already identified several promising targets.

For instance, certain derivatives have shown inhibitory activity against α-glucosidase, an enzyme relevant to diabetes management, and Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Other related benzochromenes have been found to inhibit Hypoxia-inducible factor-1α (HIF-1α), another important cancer target. nih.gov Furthermore, chromone sulfonamides have been investigated as inhibitors of carbonic anhydrase, and other chromone derivatives have been developed as selective inhibitors of Sirtuin 2 (SIRT2), a target in neurodegenerative disorders. rsc.orgacs.org This body of work provides a clear roadmap for screening this compound and its future analogs against a variety of enzymes and receptors to uncover new therapeutic applications.

| Potential Molecular Target | Therapeutic Area | Observed Activity in Related Scaffolds | Reference |

|---|---|---|---|

| α-Glucosidase | Diabetes | Inhibitory activity with IC50 values in the low micromolar range. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Identified as a target for anticancer drug development. | nih.gov |

| Hypoxia-inducible factor-1α (HIF-1α) | Cancer | Inhibition observed with IC50 value of 3.372 μM. | nih.gov |

| Sirtuin 2 (SIRT2) | Neurodegenerative Disorders | Selective and potent inhibitors identified with IC50 values in the low micromolar range. | acs.org |

| Carbonic Anhydrase | Various (e.g., glaucoma) | Inhibitory activity determined for chromone sulfonamides. | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Research on this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and their integration into the research of this compound is a critical future direction. nih.govaipublications.com ML models can accelerate the entire research pipeline, from initial hit discovery to lead optimization. researchgate.netnih.gov

For this specific compound class, ML could be applied in several ways. Predictive models can be built to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs, helping to prioritize which compounds to synthesize and test. youtube.com AI can analyze high-dimensional data from biological screens to identify novel targets or elucidate mechanisms of action. nih.govyoutube.com Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures based on the this compound scaffold that are optimized for binding to a specific target. Computational tools like molecular docking and ADME prediction have already been applied to related chromone derivatives, and the increasing sophistication of AI and ML promises to significantly enhance these in silico methods. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1H-benzimidazol-2-yl)pyran-4-one derivatives?

- Methodology : A widely used approach involves nucleophilic ring-opening reactions of pyrrolidinone precursors. For example, hydrazine monohydrate can react with 4-(1H-benzimidazol-2-yl)-1-phenyl-pyrrolidin-2-one to yield hydrazides, which serve as intermediates for further functionalization . Solvent selection (e.g., methanol or ethanol) and temperature control (reflux at 70–80°C) are critical for optimizing yields. Post-synthetic modifications, such as cyclization to form azoles (pyrazoles, oxadiazoles), can enhance structural diversity .

Q. How can the purity and structural integrity of synthesized derivatives be validated?

- Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) to assess purity .

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for pyran-4-one, N–H stretch at ~3400 cm⁻¹ for benzimidazole) .

- NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm for benzimidazole) and pyranone protons (δ 5.5–6.5 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for copper(I) complexes of benzimidazole-pyranone hybrids?

- Methodology : When discrepancies arise in bond lengths or coordination geometry (e.g., Cu–N distances varying between 1.85–1.95 Å), use high-resolution X-ray diffraction (HR-XRD) with SHELXL for refinement. For example, in [Cu(C₁₀H₉N₂O₂)(C₁₀H₁₀N₂O₂)], SHELXL refinement resolved statistical disorder in carboxylate groups, confirming a linear Cu(I) coordination geometry (bond length: 1.851 Å) . Validate hydrogen bonding networks (O–H⋯O, N–H⋯O) using Mercury software to ensure structural consistency .

Q. How can computational methods enhance the design of bioactivity assays for benzimidazole-pyranone derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like NPY Y4 receptors. For example, dock the pyranone ring into hydrophobic pockets and the benzimidazole moiety into polar regions .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) that correlate with antibacterial activity .

- MD Simulations : Simulate ligand-receptor dynamics (50 ns, AMBER force field) to assess stability of hydrogen bonds with key residues (e.g., Asp⁵⁰ in NPY Y4) .

Q. What experimental conditions mitigate challenges in crystallizing benzimidazole-pyranone metal complexes?

- Methodology :

- Solvent Choice : Use methanol/water mixtures (4:1 v/v) to improve solubility and slow crystal growth .

- Temperature Control : Hydrothermal synthesis at 150°C in a Teflon-lined reactor promotes single-crystal formation .

- Additives : Introduce NH₄PF₆ to stabilize Cu(I) oxidation states and prevent disproportionation .

Data Analysis & Interpretation

Q. How to address conflicting results in antibacterial activity assays for hydrazide derivatives?

- Methodology :

- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify structure-activity trends .

- MIC Validation : Use broth microdilution (CLSI guidelines) with triplicate measurements. If MIC values vary ±10%, reassess compound solubility (e.g., DMSO concentration ≤1%) .

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance activity) via Hansch analysis .

Q. What advanced techniques confirm the role of hydrogen bonding in stabilizing crystal lattices?

- Methodology :

- X-ray Photoelectron Spectroscopy (XPS) : Analyze O 1s and N 1s binding energies to identify hydrogen-bond donors/acceptors .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O⋯H/N⋯H contacts >20% indicate strong hydrogen bonding) .

Experimental Design

Q. How to optimize reaction conditions for synthesizing hydrazide derivatives with high enantiomeric purity?

- Methodology :

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in THF at −20°C to control stereochemistry .

- Kinetic Monitoring : Use in-situ FTIR to track hydrazine consumption and adjust stoichiometry (1.2–1.5 equivalents) .

Q. What precautions ensure reproducibility in high-throughput crystallography studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.